2-[4-(1-Morpholin-4-ylethyl)phenyl]pyridine-3-carboxamide
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Overview
Description
2-[4-(1-Morpholin-4-ylethyl)phenyl]pyridine-3-carboxamide is a complex organic compound that belongs to the class of heterocyclic aromatic compounds
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-[4-(1-Morpholin-4-ylethyl)phenyl]pyridine-3-carboxamide typically involves multi-step organic reactions. One common method includes the following steps:
Formation of the Intermediate: The initial step involves the reaction of 4-bromoacetophenone with morpholine to form 4-(1-morpholin-4-ylethyl)acetophenone.
Cyclization: The intermediate undergoes cyclization with 3-cyanopyridine in the presence of a base such as potassium carbonate to form the desired product.
Industrial Production Methods
Industrial production methods for this compound may involve similar synthetic routes but are optimized for large-scale production. This includes the use of continuous flow reactors, high-throughput screening for optimal reaction conditions, and advanced purification techniques to ensure high yield and purity.
Chemical Reactions Analysis
Types of Reactions
2-[4-(1-Morpholin-4-ylethyl)phenyl]pyridine-3-carboxamide can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents like potassium permanganate or hydrogen peroxide.
Reduction: Reduction can be achieved using reducing agents such as lithium aluminum hydride.
Substitution: The compound can participate in nucleophilic substitution reactions, particularly at the pyridine ring.
Common Reagents and Conditions
Oxidation: Potassium permanganate in an acidic medium.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Nucleophiles like sodium methoxide in methanol.
Major Products Formed
Oxidation: Formation of carboxylic acids or ketones.
Reduction: Formation of amines or alcohols.
Substitution: Formation of substituted pyridine derivatives.
Scientific Research Applications
2-[4-(1-Morpholin-4-ylethyl)phenyl]pyridine-3-carboxamide has several scientific research applications:
Chemistry: Used as a building block in the synthesis of more complex molecules.
Biology: Investigated for its potential as a biochemical probe.
Medicine: Explored for its potential therapeutic properties, including anti-inflammatory and anticancer activities.
Industry: Utilized in the development of new materials and catalysts.
Mechanism of Action
The mechanism of action of 2-[4-(1-Morpholin-4-ylethyl)phenyl]pyridine-3-carboxamide involves its interaction with specific molecular targets. It can bind to enzymes or receptors, modulating their activity. The exact pathways depend on the specific application, but it often involves inhibition or activation of key signaling pathways in cells.
Comparison with Similar Compounds
Similar Compounds
2-[4-(1-Piperidin-4-ylethyl)phenyl]pyridine-3-carboxamide: Similar structure but with a piperidine ring instead of a morpholine ring.
2-[4-(1-Morpholin-4-ylethyl)phenyl]pyridine-3-carboxylic acid: Similar structure but with a carboxylic acid group instead of a carboxamide group.
Uniqueness
2-[4-(1-Morpholin-4-ylethyl)phenyl]pyridine-3-carboxamide is unique due to its specific combination of functional groups, which confer distinct chemical and biological properties. Its morpholine ring provides additional stability and solubility, making it a valuable compound for various applications.
Properties
IUPAC Name |
2-[4-(1-morpholin-4-ylethyl)phenyl]pyridine-3-carboxamide |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H21N3O2/c1-13(21-9-11-23-12-10-21)14-4-6-15(7-5-14)17-16(18(19)22)3-2-8-20-17/h2-8,13H,9-12H2,1H3,(H2,19,22) |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
QISBXBAAPLRMRF-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C1=CC=C(C=C1)C2=C(C=CC=N2)C(=O)N)N3CCOCC3 |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H21N3O2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
311.4 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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